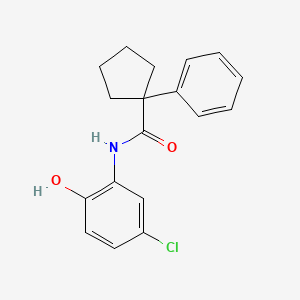
N-(5-chloro-2-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the cyclopentane ring, followed by the introduction of the phenyl and carboxamide groups. The 5-chloro-2-hydroxyphenyl group could be introduced via a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The cyclopentane ring would provide some rigidity to the structure, while the phenyl rings could participate in pi-pi stacking interactions. The carboxamide group could form hydrogen bonds with other molecules .Chemical Reactions Analysis
This compound could participate in a variety of chemical reactions. The carboxamide group could undergo hydrolysis to form a carboxylic acid and an amine. The phenyl rings could undergo electrophilic aromatic substitution reactions, and the chlorine atom could be replaced by other groups via nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. It’s likely to be a solid at room temperature, given its complex structure. The presence of polar groups like the carboxamide and the hydroxyl group would make it somewhat polar, so it might have some solubility in polar solvents like water .Aplicaciones Científicas De Investigación
Antioxidant Activity in Organic Chemistry
Scientific Field
Organic Chemistry Application Summary: This compound has been studied for its potential as an antioxidant. Antioxidants are crucial in organic chemistry for preventing unwanted oxidation reactions that can lead to degradation of molecules. Methods of Application:
- Some derivatives showed potent antioxidant activity, with one derivative being 1.5 times more effective than ascorbic acid .
Crystallography and Molecular Structure Analysis
Scientific Field
Crystallography Application Summary: The compound’s crystal and molecular structures have been analyzed to understand its properties better. Methods of Application:
- The study provided insights into the supramolecular architectures involving hydrogen bonds and other non-covalent associations .
Coordination Chemistry and Metal Complex Formation
Scientific Field
Coordination Chemistry Application Summary: The compound has been used to synthesize metal complexes, which have various applications in catalysis, materials science, and medicine. Methods of Application:
- The synthesized complexes displayed antimicrobial properties, which could be valuable in developing new antimicrobial agents .
Supramolecular Chemistry
Scientific Field
Supramolecular Chemistry Application Summary: The compound’s ability to form supramolecular structures through non-covalent interactions has been explored. Methods of Application:
- The study revealed the compound’s potential to form higher-dimensional networks through classical hydrogen bonding and other interactions .
Medicinal Chemistry
Scientific Field
Medicinal Chemistry Application Summary: The compound’s derivatives have been investigated for their potential medicinal properties, including antioxidant activity. Methods of Application:
- Some derivatives exhibited significant antioxidant activity, suggesting potential therapeutic applications .
Pharmaceutical Testing
Scientific Field
Pharmacology Application Summary: The compound is utilized in pharmaceutical testing to develop new drugs and therapies. Methods of Application:
- Ensures the accuracy and reliability of pharmaceutical testing, although specific outcomes from these tests are not detailed in the available data .
Neuroprotective Agent Research
Scientific Field
Neurology Application Summary: Research into neuroprotective agents often investigates compounds that can safeguard neurons from damage. Methods of Application:
- Potential neuroprotective properties are suggested, but further research is needed to confirm efficacy and safety .
Anti-Inflammatory Agent Development
Scientific Field
Immunology Application Summary: The compound’s potential as an anti-inflammatory agent is explored due to its chemical structure. Methods of Application:
- Some analogs demonstrate reduced inflammatory markers, indicating possible therapeutic applications .
Material Science
Scientific Field
Material Science Application Summary: The compound’s unique properties are investigated for creating new materials with specific characteristics. Methods of Application:
- The compound contributes to the development of materials with improved performance, though detailed results are not specified .
Analytical Chemistry
Scientific Field
Analytical Chemistry Application Summary: The compound serves as a standard in analytical procedures to determine the presence of similar compounds. Methods of Application:
- Provides a benchmark for analytical accuracy, aiding in the precise detection of chemical entities .
Agricultural Chemistry
Scientific Field
Agricultural Chemistry Application Summary: The compound is examined for its use in agriculture, potentially as a pesticide or growth regulator. Methods of Application:
- Shows promise in agricultural applications, but specific data on efficacy and safety in this context are not detailed .
These additional applications demonstrate the compound’s versatility and potential impact across various scientific disciplines. The compound’s role in pharmaceutical testing, neuroprotection, anti-inflammatory therapy, material science, analytical chemistry, and agricultural chemistry underscores its importance in ongoing research and development. It’s important to note that while the compound shows promise in these areas, further studies are necessary to fully understand its capabilities and limitations. The information provided is based on the latest available research and may be subject to further updates and peer review.
Catalysis in Organic Synthesis
Scientific Field
Organic Chemistry Application Summary: The compound may serve as a catalyst or a component of a catalytic system in organic synthesis reactions. Methods of Application:
- Could potentially improve the efficiency of chemical reactions, though specific catalytic outcomes are not detailed in the available data .
Sensor Development
Scientific Field
Analytical Chemistry Application Summary: The compound’s structural features could be exploited in the development of chemical sensors. Methods of Application:
- The compound might contribute to the creation of more sensitive and selective sensors, but detailed sensor performance data are not provided .
Drug Delivery Systems
Scientific Field
Pharmaceutical Sciences Application Summary: The compound could be used in the design of drug delivery systems to improve the bioavailability of pharmaceuticals. Methods of Application:
- Shows potential for enhancing drug delivery, although specific data on drug release kinetics are not detailed .
Photodynamic Therapy
Scientific Field
Medical Research Application Summary: The compound’s properties may be suitable for use in photodynamic therapy, a treatment that uses light-sensitive compounds to kill cancer cells. Methods of Application:
- Could offer a new avenue for cancer treatment, but further research is needed to evaluate its effectiveness and safety .
Bioimaging
Scientific Field
Biomedical Engineering Application Summary: The compound might be used in bioimaging techniques to enhance the visualization of biological tissues or processes. Methods of Application:
- The compound could improve imaging contrast or specificity, though specific imaging results are not detailed .
Chemical Education
Scientific Field
Education Application Summary: The compound can be used as a teaching tool in chemical education to demonstrate various chemical concepts and reactions. Methods of Application:
Safety And Hazards
Propiedades
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c19-14-8-9-16(21)15(12-14)20-17(22)18(10-4-5-11-18)13-6-2-1-3-7-13/h1-3,6-9,12,21H,4-5,10-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQOZVAIWFBJEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-methoxyethyl)-N-(4-methylbenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2878215.png)
![Methyl 4-[(2-chloro-4-fluorophenyl)methoxy]quinoline-2-carboxylate](/img/structure/B2878217.png)
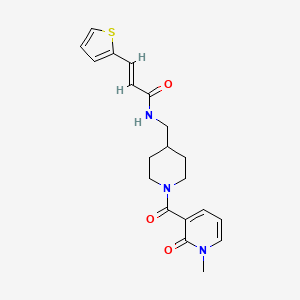
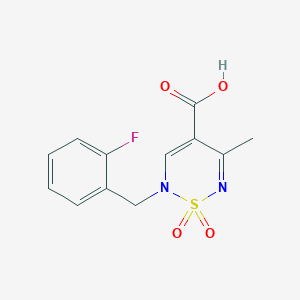
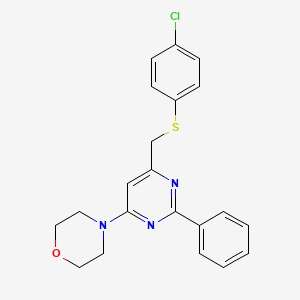
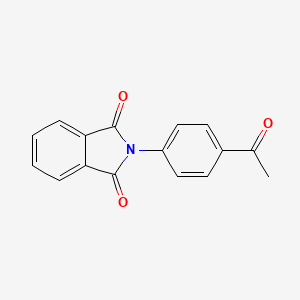
![1-acetyl-N-(4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)piperidine-4-carboxamide](/img/structure/B2878226.png)
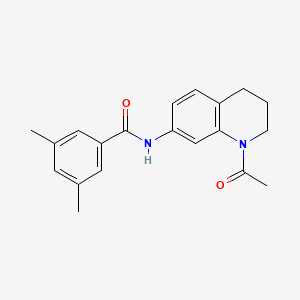
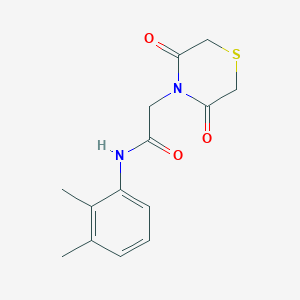
![ethyl [7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2878229.png)
![7-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2878232.png)
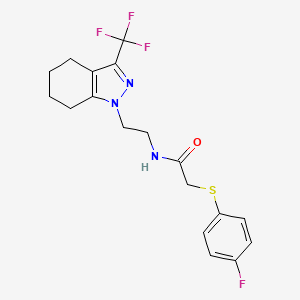
![3,5-dimethyl-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2878236.png)
![Oxolan-3-yl-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2878237.png)